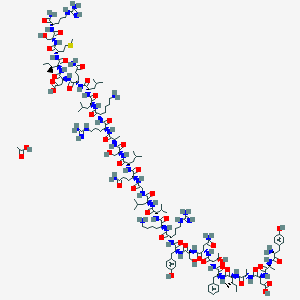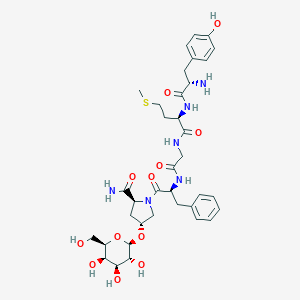
5-Amino-2-isopropyloxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-isopropyloxazole-4-carbonitrile is a chemical compound with the molecular formula C6H8N4O. It is a heterocyclic organic compound that contains both carbon and nitrogen atoms in its structure. This compound has gained significant attention in scientific research due to its various applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
5-Amino-2-isopropyloxazole-4-carbonitrile has various applications in scientific research. It has been used as a starting material for the synthesis of various biologically active compounds. This compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been reported to have potential as an anti-cancer agent. In addition, 5-Amino-2-isopropyloxazole-4-carbonitrile has been used as a building block for the synthesis of various heterocyclic compounds, which have been found to exhibit significant biological activities.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-isopropyloxazole-4-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in the proliferation of cancer cells. This compound has also been found to inhibit the activity of certain inflammatory mediators, such as prostaglandins, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
5-Amino-2-isopropyloxazole-4-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to inhibit the growth and proliferation of cancer cells. In addition, 5-Amino-2-isopropyloxazole-4-carbonitrile has been found to exhibit anti-inflammatory and antimicrobial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Amino-2-isopropyloxazole-4-carbonitrile is its potential as a starting material for the synthesis of various biologically active compounds. This compound has also been found to exhibit significant biological activities, which makes it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are various future directions for the research of 5-Amino-2-isopropyloxazole-4-carbonitrile. One direction is to explore its potential as an anti-cancer agent. This compound has been found to exhibit significant anti-tumor activity, and further research could lead to the development of new cancer treatments. Another direction is to explore its potential as an anti-inflammatory agent. This compound has been found to exhibit significant anti-inflammatory activity, and further research could lead to the development of new anti-inflammatory drugs. Additionally, further research could be done to improve the synthesis method of this compound, which could lead to a more efficient and cost-effective method for its production.
Conclusion
In conclusion, 5-Amino-2-isopropyloxazole-4-carbonitrile is a heterocyclic organic compound that has gained significant attention in scientific research due to its various applications in medicinal chemistry. This compound has been found to exhibit significant biological activities, including anti-tumor, anti-inflammatory, and antimicrobial activities. Further research is needed to explore its potential as an anti-cancer and anti-inflammatory agent, as well as to improve the synthesis method of this compound.
Métodos De Síntesis
The synthesis of 5-Amino-2-isopropyloxazole-4-carbonitrile involves the reaction of 2-bromoacetophenone with guanidine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium ethoxide to obtain 5-Amino-2-isopropyloxazole-4-carbonitrile. This synthesis method has been reported in various scientific research studies and has been found to be a reliable and efficient method for the synthesis of this compound.
Propiedades
Número CAS |
124927-63-5 |
|---|---|
Nombre del producto |
5-Amino-2-isopropyloxazole-4-carbonitrile |
Fórmula molecular |
C7H9N3O |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
5-amino-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-4(2)7-10-5(3-8)6(9)11-7/h4H,9H2,1-2H3 |
Clave InChI |
HWVNNKAKNMJBCW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=C(O1)N)C#N |
SMILES canónico |
CC(C)C1=NC(=C(O1)N)C#N |
Sinónimos |
4-Oxazolecarbonitrile,5-amino-2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)



